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Pyrimido[5,4-d]pyrimidin-4-ol

EGFR kinase inhibitor design structure-activity relationship ATP-mimetic scaffold

Pyrimido[5,4-d]pyrimidin-4-ol (CAS 28285-65-6) is the unsubstituted bicyclic core of the pyrimido[5,4-d]pyrimidine heterocycle class, a [6+6] fused ring system isomeric to pteridines (pyrimido[4,5-b]pyrazines) and structurally related to purines. This scaffold is widely employed as an ATP-mimetic pharmacophore in kinase inhibitor design.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 28285-65-6
Cat. No. B1497767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-d]pyrimidin-4-ol
CAS28285-65-6
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=O)NC=N2
InChIInChI=1S/C6H4N4O/c11-6-5-4(8-3-10-6)1-7-2-9-5/h1-3H,(H,8,10,11)
InChIKeyBITPEJGYBAKIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[5,4-d]pyrimidin-4-ol (CAS 28285-65-6): Core Scaffold Procurement Guide for Kinase-Targeted and Nucleoside-Transporter Drug Discovery


Pyrimido[5,4-d]pyrimidin-4-ol (CAS 28285-65-6) is the unsubstituted bicyclic core of the pyrimido[5,4-d]pyrimidine heterocycle class, a [6+6] fused ring system isomeric to pteridines (pyrimido[4,5-b]pyrazines) and structurally related to purines. This scaffold is widely employed as an ATP-mimetic pharmacophore in kinase inhibitor design [1]. Nomenclaturally designated as an 'ol' (alcohol), the compound's chemical behavior is dominated by its thermodynamically preferred lactam tautomer, pyrimido[5,4-d]pyrimidin-4(3H)-one, as confirmed by PubChem's computed IUPAC name assignment (7H-pyrimido[5,4-d]pyrimidin-8-one) [2]. This tautomeric preference introduces a carbonyl oxygen at position 4, fundamentally differentiating its hydrogen-bonding capacity, polarity, and metabolic handling from non-oxygenated analogs such as pyrimido[4,5-d]pyrimidine (CAS 254-64-8) and purine (CAS 120-73-0) [3].

Pyrimido[5,4-d]pyrimidin-4-ol: Why In-Class Ring Isomers and Non-Oxygenated Scaffolds Cannot Be Considered Drop-In Replacements


A common procurement error is treating pyrimido[5,4-d]pyrimidine isomers and structurally analogous ATP-site mimetics (purines, pteridines, pyrido-pyrimidines) as functionally interchangeable core scaffolds. This assumption collapses under three lines of quantitative and structural evidence. First, the ring fusion topology ([5,4-d] vs [4,5-d]) alters the spatial arrangement of nitrogen atoms, which governs the critical C5 substitution pattern: the presence of a carbon atom (rather than nitrogen) at the 5-position of the [5,4-d] scaffold relieves nonbonding steric interactions with the N9 proton, inducing a ~30° out-of-plane rotation of the appended phenyl ring and a measurable elongation of the C5a−C4 bond [1]. This conformational signature directly impacts ATP-binding pocket occupancy in EGFR and related kinases. Second, the scaffold's tautomeric identity as a 4(3H)-one (lactam) rather than a 4-ol introduces a hydrogen-bond-accepting carbonyl that alters the computed topological polar surface area (TPSA) and lipophilicity (XLogP) relative to non-oxygenated isomers, affecting passive permeability and solubility [2]. Third, within the broader pyrimido-pyrimidine class, subtle changes in substitution pattern can shift biological activity from DHFR inhibition (antibacterial) to ENT transporter blockade (oncology sensitization) or kinase inhibition (targeted therapy), meaning that scaffold choice predetermines the accessible target space [3].

Pyrimido[5,4-d]pyrimidin-4-ol: Quantitative Differentiation Evidence vs. Pyrimido[4,5-d]pyrimidine, Purine, and Pteridine Scaffolds


C5 Carbon vs. Nitrogen: Conformational Basis for EGFR Kinase Inhibitor Potency Differentiation

X-ray crystallographic comparison of three NHMe derivatives across pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrimido[5,4-d]pyrimidine series revealed that a carbon atom (rather than nitrogen) at the 5-position is a critical determinant of inhibitor geometry. Specifically, the pyrimido[5,4-d]pyrimidine core (compound 5c) exhibits a measurably longer C5a−C4 bond and a ~30° out-of-plane rotation of the pendant phenyl group compared to the nitrogen-containing analogs. This conformational change is driven by the relief of nonbonding interactions between the C5 and N9 protons [1]. The functional consequence is that pyrimido[5,4-d]pyrimidine SAR for isolated EGFR enzyme inhibition more closely tracks the [3,2-d] than the [3,4-d] pyridopyrimidine isomers, and the scaffold uniquely tolerates bulky, weakly basic solubilizing groups at the 6-position while retaining cellular autophosphorylation inhibitory activity—some solubilized analogs proving considerably superior to the NHMe parent 5c in intact A431 cell assays [1]. Purine and pteridine scaffolds lack this specific C5 carbon geometry and cannot replicate the bulk tolerance at the ATP-pocket entrance.

EGFR kinase inhibitor design structure-activity relationship ATP-mimetic scaffold

Tautomer-Driven Polarity and Lipophilicity Differentiation: Pyrimido[5,4-d]pyrimidin-4-ol vs. Pyrimido[4,5-d]pyrimidine

Computational comparison using PubChem XLogP3 and Cactvs-derived TPSA reveals substantial polarity and lipophilicity divergence between the target scaffold and its closest non-oxygenated isomer. Pyrimido[5,4-d]pyrimidin-4-ol (as its dominant 4(3H)-one tautomer) exhibits XLogP3-AA = -0.7 and TPSA = 67.2 Ų, reflecting the contribution of the carbonyl oxygen as an additional hydrogen-bond acceptor and the single lactam N−H donor [1]. In contrast, pyrimido[4,5-d]pyrimidine (CAS 254-64-8), which lacks the carbonyl oxygen, has XLogP3-AA = 0.2 and TPSA = 51.6 Ų [2]. This represents a logP shift of nearly one unit (ΔlogP ≈ 0.9) and a TPSA increase of 15.6 Ų solely attributable to the 4-oxo substitution. Purine (XLogP3 = -0.4, TPSA = 54.5 Ų, HBA = 3) [3] and pteridine (XLogP ~ -0.42 to 0.42, TPSA = 51.56 Ų, HBD = 0) both sit intermediate in lipophilicity but offer different hydrogen-bond donor/acceptor profiles that alter molecular recognition.

computed physicochemical properties drug-likeness scaffold selection

Pyrimido-Pyrimidine Class DHFR Inhibition: Potency Benchmarking Against Pteridine-Based Inhibitors

A systematic study evaluated 42 pyrimido-pyrimidine derivatives (encompassing both [4,5-d] and [5,4-d] ring fusion topologies) alongside 18 pteridine-based inhibitors in bacterial DHFR (bDHFR) enzyme and cell-based assays with supporting docking studies. Several pyrimido-pyrimidine compounds achieved IC50 values ≤ 0.05 μM against bDHFR, demonstrating potency comparable to or exceeding that of clinically precedented antifolates [1]. Critically, the activity was shown to depend on a stringent combination of structural motifs that enable a specific fit into the bDHFR active site—a fit that the pteridine scaffold, despite its closer structural resemblance to the natural folate substrate, does not universally provide. The pyrimido[5,4-d]pyrimidin-4-ol core, with its 4-oxo group capable of mimicking the folate pterin ring's 4-oxo functionality, serves as a direct synthetic entry point for constructing these DHFR inhibitor chemotypes [1].

dihydrofolate reductase inhibition antibacterial drug discovery scaffold potency comparison

ENT Transporter Selectivity: Pyrimido[5,4-d]pyrimidine Core Enables Subtype-Selective Nucleoside Transporter Inhibition Over Dipyridamole Baseline

A focused SAR campaign around dipyridamole analogs bearing the pyrimido[5,4-d]pyrimidine core identified Compound 30, which inhibited hENT4-mediated adenosine transport with an IC50 of 74.4 nM—approximately 38-fold more potent than dipyridamole itself (IC50 = 2.8 μM) [1]. Crucially, Compound 30 also exhibited marked subtype selectivity: approximately 80-fold selectivity over hENT1 and 20-fold selectivity over hENT2, a profile not achievable with dipyridamole or the prototypical ENT1 inhibitor NBMPR (nitrobenzylmercaptopurine riboside) [1]. The SAR study further demonstrated that the 2,6-di(N-monohydroxyethyl) substitution pattern on the pyrimidopyrimidine ring was a key driver of both potency and hENT4 selectivity [1]. Note: The data above refer to a fully elaborated derivative, not the unsubstituted scaffold. The unsubstituted pyrimido[5,4-d]pyrimidin-4-ol core provides the required ring system for installing these selectivity-determining substituents at positions 2, 4, 6, and 8.

equilibrative nucleoside transporter hENT4 inhibitor dipyridamole analog

Hydrogen-Bond Donor Count as a Synthetic Handle: Pyrimido[5,4-d]pyrimidin-4-ol Possesses One Additional HBD Relative to Pyrimido[4,5-d]pyrimidine

The computed hydrogen-bond donor (HBD) count differentiates pyrimido[5,4-d]pyrimidin-4-ol (HBD = 1, from the lactam N−H at position 3) from pyrimido[4,5-d]pyrimidine (HBD = 0) [1][2]. This single HBD is not merely a computed descriptor: it corresponds to the ionizable/protectable N3−H functionality that serves as a synthetic handle for N-alkylation, acylation, or prodrug strategies. In contrast, purine (HBD = 1, at N7/N9 positions) and pteridine (HBD = 0) offer different hydrogen-bond donor topologies that alter molecular recognition in ATP-binding sites [3]. The presence of a titratable N−H also contributes to aqueous solubility under mildly basic conditions and enables salt formation strategies not available to the non-oxygenated [4,5-d] isomer.

medicinal chemistry synthetic derivatization hydrogen-bond donor count

Pyrimido[5,4-d]pyrimidin-4-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


EGFR and HER2 Kinase Inhibitor Lead Generation: Exploiting C5-Carbon Bulk Tolerance

The pyrimido[5,4-d]pyrimidine scaffold's unique C5 carbon geometry—which relieves steric clash with the N9 proton and permits a ~30° out-of-plane phenyl rotation—enables the design of ATP-competitive kinase inhibitors with solubilizing substituents at the 6-position without sacrificing cellular potency [1]. Procurement of this core scaffold is indicated for programs targeting EGFR, HER2, or related tyrosine kinases where maintaining potency while improving solubility is a key optimization challenge. The recently disclosed HER2 exon 20 mutation-selective inhibitors built on this scaffold further validate the core's utility in achieving kinase selectivity over wild-type EGFR [2].

Bacterial DHFR Inhibitor Development: 4-Oxo Pharmacophore Mimicking the Pterin Ring

The 4-oxo (lactam) functionality of pyrimido[5,4-d]pyrimidin-4-ol structurally mimics the 4-oxo group of the pterin ring in dihydrofolate, making it a direct synthetic precursor for non-classical DHFR inhibitors. Evidence from a 42-compound pyrimido-pyrimidine series demonstrated that properly substituted derivatives achieve bDHFR IC50 values ≤ 0.05 μM with selectivity over mammalian DHFR, a profile that the pteridine scaffold does not guarantee [1]. For antibacterial drug discovery programs seeking folate pathway inhibitors with reduced cross-resistance, this scaffold provides a validated entry point.

hENT4-Selective Inhibitor Synthesis for Oncology Sensitization

The pyrimido[5,4-d]pyrimidine core, when elaborated with 2,6-di(N-monohydroxyethyl) substituents and appropriate 4,8-disubstitution, yields hENT4 inhibitors with 38-fold enhanced potency over dipyridamole and subtype selectivity of ~80-fold (vs. hENT1) and ~20-fold (vs. hENT2) [1]. This selectivity profile is unique to the pyrimido[5,4-d]pyrimidine scaffold and cannot be replicated using purine-based ENT inhibitors (e.g., NBMPR). Procure this core scaffold for projects aiming to develop pharmacological tools or therapeutic leads targeting hENT4-mediated adenosine transport in cancer or cardiovascular indications.

Physicochemical Property-Driven Scaffold Selection for CNS-Penetrant Kinase Inhibitor Design

With a computed XLogP3-AA of -0.7, TPSA of 67.2 Ų, and a single H-bond donor, pyrimido[5,4-d]pyrimidin-4-ol occupies a distinct physicochemical space relative to pyrimido[4,5-d]pyrimidine (XLogP = 0.2, TPSA = 51.6 Ų, HBD = 0) [1][2]. The lower lipophilicity and higher polarity of the [5,4-d] scaffold are favorable for reducing hERG binding liability and improving metabolic stability—critical considerations for CNS-penetrant kinase inhibitor programs. The additional N3−H also serves as a synthetic handle for prodrug strategies (e.g., phosphate ester formation) to enhance aqueous solubility for intravenous formulation.

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